Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate
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Overview
Description
Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of a bromine atom at the 4-position, a nitrophenyl group at the 2-position, and a carboxylate ester group at the 8-position of the quinoline ring.
Preparation Methods
The synthesis of Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate typically involves multi-step reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The bromination and nitration steps are usually carried out using bromine and nitric acid, respectively . Industrial production methods may involve the use of microwave irradiation, green chemistry protocols, or other environmentally friendly approaches to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions using reagents like sodium azide or amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Scientific Research Applications
Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate can be compared with other quinoline derivatives such as:
Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can significantly alter their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
651311-55-6 |
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Molecular Formula |
C17H11BrN2O4 |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C17H11BrN2O4/c1-24-17(21)13-4-2-3-12-14(18)9-15(19-16(12)13)10-5-7-11(8-6-10)20(22)23/h2-9H,1H3 |
InChI Key |
YQUQAGRUOKXIOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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